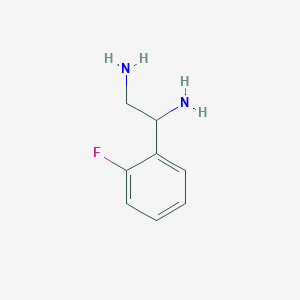

1-(2-Fluorophenyl)ethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-fluorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETLREGFPCLNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284222 | |

| Record name | 1,2-Ethanediamine, 1-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69810-82-8 | |

| Record name | 1,2-Ethanediamine, 1-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69810-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, 1-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Fluorophenyl Ethane 1,2 Diamine

While specific literature detailing the synthesis of 1-(2-Fluorophenyl)ethane-1,2-diamine is not abundant, several established methods for the synthesis of analogous 1,2-diamines can be applied. These methods primarily involve the formation of carbon-nitrogen bonds through various chemical transformations.

One prominent strategy is the reductive amination of α-amino ketones . This approach would begin with the corresponding α-amino ketone precursor, which can be converted to the diamine using a reducing agent. Another common method is the ring-opening of aziridines . In this approach, a suitably substituted aziridine (B145994) can be opened by an amine nucleophile to yield the desired 1,2-diamine. nih.gov

The hydroamination of enamines or allylic amines also presents a viable synthetic route. This involves the addition of an amine across a carbon-carbon double bond. nih.gov Furthermore, diamination of olefins offers a direct pathway to vicinal diamines. nih.gov

For the asymmetric synthesis of chiral 1,2-diamines like this compound, several catalytic methods are employed. These include the aza-Mannich reaction , the aza-Henry reaction , and various coupling reactions. nih.gov The aza-Henry reaction, for instance, involves the addition of a nitroalkane to an imine, followed by reduction of the resulting β-nitroamine to the 1,2-diamine. rsc.org

A recent development in diamine synthesis involves a visible-light-induced multicomponent decarboxylative coupling reaction. This method has been successfully applied to the synthesis of related compounds, such as 1-(2-fluorophenyl)-N1-(4-methoxyphenyl)-N2-phenylethane-1,2-diamine, achieving a 74% yield. rsc.org This suggests a potential pathway for the synthesis of the target compound.

| Synthetic Method | Key Precursors | Reagents and Conditions | Potential for this compound Synthesis |

| Reductive Amination | α-Amino ketone | Reducing agent (e.g., NaBH₄, LiAlH₄) | High |

| Aziridine Ring-Opening | Substituted aziridine, Amine nucleophile | Catalyst (e.g., Sc(OTf)₃, InBr₃) organic-chemistry.org | High |

| Hydroamination | Enamine or Allylic amine | Catalyst (e.g., Rh, Cu) rsc.org | Moderate |

| Olefin Diamination | Styrene derivative | Nitrogen source, Catalyst (e.g., Pd, Rh) organic-chemistry.org | Moderate |

| Aza-Henry Reaction | Imine, Nitroalkane | Catalyst, Reducing agent | High |

| Visible-Light Photoredox Catalysis | Imine, Carboxylic acid, Amine | Photocatalyst, Light source | High |

Green Chemistry Principles in the Synthesis of 1 2 Fluorophenyl Ethane 1,2 Diamine

The application of green chemistry principles to the synthesis of 1-(2-Fluorophenyl)ethane-1,2-diamine is crucial for developing environmentally benign and sustainable processes. These principles focus on maximizing atom economy, using less hazardous chemicals, and minimizing waste. rsc.orgrsc.org

A key strategy is the use of catalytic methods . Catalysts, used in small amounts, can replace stoichiometric reagents, thereby reducing waste. sciencedaily.com For instance, the use of metal catalysts in hydroamination and diamination reactions significantly improves the efficiency and reduces the environmental impact compared to classical methods. rsc.orgorganic-chemistry.org

The development of atom-efficient reactions is another cornerstone of green chemistry. Processes that incorporate all atoms from the starting materials into the final product are highly desirable. sciencedaily.com The direct diamination of alkenes is an example of a potentially atom-economical route to 1,2-diamines. researchgate.net

The use of renewable resources as starting materials is a growing area of interest. asm.org While not yet widely applied to the synthesis of aromatic diamines like the one , research into producing amines from biomass-derived precursors is ongoing. rsc.org For example, ethylene (B1197577) glycol, which can be derived from biomass, can be converted to ethylenediamine (B42938) through a green catalytic process. acs.org

Furthermore, the choice of solvents and reaction conditions plays a significant role in the environmental footprint of a synthesis. The use of greener solvents, such as water or supercritical fluids, and conducting reactions at ambient temperature and pressure are preferred. rsc.org The visible-light-induced synthesis mentioned earlier is an example of a reaction that can be performed under mild conditions. rsc.org

| Green Chemistry Principle | Application in Diamine Synthesis | Relevance to this compound |

| Catalysis | Use of metal and organocatalysts in C-N bond formation. rsc.orgnih.gov | Highly relevant for asymmetric synthesis and improving reaction efficiency. |

| Atom Economy | Direct diamination of alkenes, hydroamination reactions. rsc.orgresearchgate.net | Important for minimizing waste and maximizing resource utilization. |

| Renewable Feedstocks | Synthesis of diamines from biomass-derived precursors like ethylene glycol. asm.orgacs.org | A future direction for more sustainable production. |

| Safer Solvents and Conditions | Use of water or greener organic solvents; ambient temperature and pressure. rsc.org | Crucial for reducing the environmental impact of the synthesis. |

| Waste Prevention | Designing syntheses that produce minimal byproducts. sciencedaily.com | A primary goal of applying green chemistry principles. |

Advanced Structural Elucidation and Conformational Analysis of 1 2 Fluorophenyl Ethane 1,2 Diamine

Spectroscopic Probes for Investigating Stereochemistry and Absolute Configuration of 1-(2-Fluorophenyl)ethane-1,2-diamine

The stereochemical and conformational elucidation of chiral molecules like this compound relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the three-dimensional arrangement of atoms, enabling the determination of relative and absolute configurations, as well as the assessment of enantiomeric and diastereomeric purity.

Advanced NMR Techniques for Chiral Recognition and Diastereomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic compounds. For chiral molecules such as this compound, advanced NMR methods are indispensable for chiral recognition and quantifying the proportions of different stereoisomers.

The presence of a fluorine atom in the phenyl ring makes ¹⁹F NMR spectroscopy a particularly powerful tool. The ¹⁹F nucleus is highly sensitive, and its chemical shift is exquisitely responsive to its electronic environment. In a chiral environment, the fluorine atoms in the enantiomers of this compound are enantiotopic and thus have identical NMR signals. However, upon introduction of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), diastereomeric complexes are formed. These diastereomers have distinct magnetic environments, leading to separate ¹⁹F NMR signals for each enantiomer. The relative integration of these signals allows for the precise determination of enantiomeric excess (ee). acs.orgiucr.orgacs.org

A common strategy involves the reaction of the diamine with an enantiomerically pure chiral acid, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid, to form diastereomeric amides. acs.org The resulting diastereomers will exhibit different ¹⁹F chemical shifts, enabling their quantification. This method is not only effective for enantiodiscrimination but also for assessing diastereomeric purity in cases where the diamine itself is already diastereomeric (i.e., (1R,2R), (1S,2S), (1R,2S), and (1S,2R)).

Proton (¹H) and Carbon-¹³ (¹³C) NMR also play crucial roles. In the presence of a chiral solvating agent, such as a derivative of a thiourea (B124793) or a chiral alcohol, weak and transient diastereomeric interactions can induce small but measurable chemical shift differences (Δδ) between the signals of the enantiomers. For this compound, the methine and methylene (B1212753) protons of the ethane (B1197151) backbone are particularly sensitive probes for such interactions. Two-dimensional NMR techniques, such as COSY and HSQC, can aid in the unambiguous assignment of these signals.

For the assessment of diastereomeric purity, standard ¹H and ¹³C NMR are often sufficient, as diastereomers are distinct compounds with different physical properties and, consequently, different NMR spectra. The relative integrals of characteristic signals for each diastereomer provide a direct measure of the diastereomeric ratio (dr).

Table 1: Representative Chemical Shift Data for Chiral Amines using a Chiral Derivatizing Agent This table is illustrative and shows typical data that could be obtained for a compound like this compound upon derivatization.

| Nucleus | Diastereomer 1 Signal (ppm) | Diastereomer 2 Signal (ppm) | Chemical Shift Difference (Δδ in ppm) |

|---|---|---|---|

| ¹⁹F | -118.50 | -118.75 | 0.25 |

| ¹H (methine) | 4.15 | 4.12 | 0.03 |

| ¹³C (methine) | 55.8 | 55.6 | 0.2 |

Chiroptical Spectroscopy (CD, ORD) in the Assignment of Absolute Configuration

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are paramount for determining the absolute configuration of stereocenters. acs.org

For a molecule like this compound, which lacks a strong chromophore in the visible region, direct analysis by CD or ORD can be challenging. The phenyl group absorbs in the UV region, but the resulting Cotton effects may be weak. To overcome this, the diamine can be derivatized with a chromophoric group to enhance the chiroptical response. acs.org For instance, reaction with biphenyl-2-carboxylic acid or similar aromatic systems can introduce a chromophore whose CD spectrum is sensitive to the stereochemistry of the adjacent chiral centers.

The sign and intensity of the observed Cotton effects in the CD spectrum of the derivative can then be correlated with its absolute configuration. acs.org This is often done by comparing the experimental spectrum with theoretical spectra calculated using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT). nih.gov By calculating the theoretical CD spectra for both possible enantiomers (e.g., (1R,2S) and (1S,2R)), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration.

Alternatively, empirical rules, such as the exciton (B1674681) chirality method, can be applied if two chromophores are introduced into the molecule. The sign of the coupled CD signal from the interacting chromophores is directly related to the chirality of the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed "fingerprint" of a molecule based on its vibrational modes. These techniques are particularly useful for studying the conformational isomers of this compound. rsc.org

The rotational freedom around the C-C and C-N bonds allows the molecule to exist in various conformations, primarily the gauche and anti conformers with respect to the arrangement of the amino groups and the phenyl ring. sigmaaldrich.com These conformers have different energies and are in equilibrium. FTIR and Raman spectroscopy can distinguish between these conformers because their different symmetries and geometries result in distinct vibrational frequencies.

For example, the N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region in the IR spectrum) and C-N stretching vibrations can be sensitive to intramolecular hydrogen bonding, which is more likely to occur in a gauche conformation. spoken-tutorial.org The presence of both "free" and hydrogen-bonded N-H bands can indicate a mixture of conformers.

Raman spectroscopy is particularly effective for studying the skeletal vibrations of the molecule. nih.gov The C-C stretching modes and the phenyl ring vibrations can provide clear markers for different conformational states. By analyzing the spectra at different temperatures, it is possible to study the equilibrium between conformers and to estimate their relative thermodynamic stabilities.

Table 2: Characteristic Vibrational Frequencies for Conformational Analysis This table presents expected vibrational modes and their sensitivity to the conformation of a 1,2-diamine structure.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Conformational Sensitivity |

|---|---|---|---|

| N-H Stretch (Free) | 3350-3500 | FTIR | Indicates lack of intramolecular H-bonding (e.g., in anti conformer). |

| N-H Stretch (H-bonded) | 3200-3400 | FTIR | Suggests presence of intramolecular H-bonding (e.g., in gauche conformer). |

| C-C Stretch | 1000-1200 | Raman | Different frequencies for gauche and anti conformers. |

| Phenyl Ring Modes | 1400-1600 | FTIR, Raman | Can be perturbed by changes in conformation of the ethylenediamine (B42938) chain. |

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as derivatives of 1,2-diamines and molecules containing a 2-fluorophenyl group, allows for a detailed prediction of its expected solid-state conformation. iucr.orgbenthamopen.commdpi.commdpi.com

In the solid state, the conformation of this compound would be a balance between intramolecular forces (steric and electronic) and intermolecular forces (crystal packing, hydrogen bonding). It is highly probable that the molecule would adopt a gauche conformation, which is often favored by 1,2-diamines due to the potential for intramolecular hydrogen bonding between the two amino groups. cdnsciencepub.com

The crystal packing would be dominated by a network of intermolecular hydrogen bonds between the amino groups of neighboring molecules, forming chains or sheets. The 2-fluorophenyl group would also participate in intermolecular interactions, including van der Waals forces and potentially weak C-H···F or C-H···π interactions.

The analysis of a related compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, reveals the formation of intermolecular O-H···N hydrogen bonds that dictate the crystal packing. benthamopen.com A similar scenario is expected for this compound, with N-H···N hydrogen bonds playing a key role.

Table 3: Expected Crystallographic Parameters for this compound Based on Analogous Structures These values are estimations based on data from related compounds.

| Parameter | Expected Value | Basis of Estimation |

|---|---|---|

| C-C (ethane backbone) Bond Length | ~1.52 Å | Standard sp³-sp³ C-C bond |

| C-N Bond Length | ~1.47 Å | Typical C-N single bond in amines |

| C-F Bond Length | ~1.36 Å | Aryl C-F bond |

| N-C-C-N Torsion Angle | ~60° (gauche) | Favored conformation for 1,2-diamines |

| Intermolecular N···N Distance (H-bond) | ~3.0-3.2 Å | Typical N-H···N hydrogen bond distances |

Conformational Dynamics and Energy Landscape of this compound

The biological activity and chemical reactivity of flexible molecules like this compound are governed by their conformational dynamics and the relative energies of their stable conformers. The energy landscape of this molecule is primarily defined by rotation around the central C-C bond, leading to a dynamic equilibrium between anti and gauche conformations. nih.gov

Intra- and Intermolecular Interactions Influencing Conformation

The preferred conformation of this compound is determined by a delicate balance of several non-covalent interactions:

Intramolecular Hydrogen Bonding: The most significant interaction stabilizing the gauche conformer is likely the formation of an intramolecular hydrogen bond between the lone pair of one nitrogen atom and a hydrogen atom of the other amino group (N-H···N). acs.orgcdnsciencepub.com This creates a stable six-membered ring-like structure.

Gauche Effect: For some 1,2-disubstituted ethanes with electronegative substituents, the gauche conformation is electronically favored over the anti conformation, a phenomenon known as the gauche effect. wikipedia.org This is often explained by hyperconjugation, where there is a stabilizing interaction between the σ C-H bonding orbital and the σ* C-N antibonding orbital, which is maximized in the gauche arrangement.

Intermolecular Hydrogen Bonding: In condensed phases (liquid or solid), intermolecular hydrogen bonding between the amino groups of different molecules can compete with or even dominate over intramolecular hydrogen bonding. This can shift the conformational equilibrium. iucr.org

The interplay of these factors suggests that in the gas phase or in non-polar solvents, the gauche conformer, stabilized by intramolecular hydrogen bonding, is likely to be the most stable. In polar solvents or in the solid state, the situation may be more complex due to the influence of intermolecular interactions.

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of chiral centers in a molecule is a critical quality attribute, as different enantiomers or diastereomers can exhibit varied pharmacological and toxicological profiles. For this compound, which possesses two chiral centers, the potential for epimerization—the change in configuration at one of these centers—is a key consideration during synthesis, purification, and storage.

Studies on similar chiral amines have shown that racemization or epimerization can be induced by factors such as thermal stress, pH, and the presence of catalysts. nih.govspcmc.ac.in The process often involves the transient formation of a planar intermediate, such as an imine or a carbanion, which can then be reprotonated from either face, leading to a loss of stereochemical purity. spcmc.ac.in For instance, the racemization of chiral primary amines has been observed at elevated temperatures in the presence of a heterogeneous catalyst like palladium on alumina. nih.govnih.govacs.org This "flash thermal racemization" highlights the importance of carefully controlled conditions to maintain the desired stereoisomeric form. acs.org

The determination of enantiomeric and diastereomeric purity is typically accomplished using chiral high-performance liquid chromatography (HPLC). nih.govmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation and quantification.

Table 1: Illustrative Chiral HPLC Method for Stereoisomer Purity Analysis

| Parameter | Value |

| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Expected Elution Order | (1R,2R), (1S,2S), (1R,2S), (1S,2R) |

Note: This table presents a hypothetical HPLC method based on common practices for separating chiral amines. Actual conditions would require optimization.

High-Resolution Mass Spectrometry for Isotopic Labeling Studies and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed structural analysis of organic molecules, offering high sensitivity and mass accuracy. This enables the unambiguous determination of elemental compositions and the differentiation of molecules with very similar masses.

In the context of this compound, HRMS is crucial for confirming its molecular formula (C₈H₁₁FN₂) by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺. The presence of the fluorine atom provides a distinct isotopic signature that can be readily observed. The analysis of fluorinated pharmaceuticals by HRMS is a well-established field, with methodologies developed to identify and quantify fluorinated compounds and their metabolites in complex matrices. nih.govoup.comchromatographyonline.com

Isotopic Labeling Studies:

Isotopic labeling, where one or more atoms in a molecule are replaced by their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful technique for elucidating reaction mechanisms and metabolic pathways. When coupled with HRMS, it allows for the precise tracking of atoms through a chemical transformation.

For instance, by synthesizing this compound with a ¹³C-labeled phenyl ring or a ¹⁵N-labeled amino group, one could monitor its fate in subsequent synthetic steps or simulated metabolic studies. The mass shift corresponding to the incorporated isotope allows for the clear differentiation between the labeled and unlabeled species in the mass spectrum.

Reaction Monitoring:

The high sensitivity and speed of HRMS also make it an excellent technique for real-time reaction monitoring. By analyzing small aliquots of a reaction mixture over time, it is possible to track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. acs.orgacs.org This provides invaluable kinetic data and mechanistic insights. For the synthesis of this compound, HRMS could be employed to optimize reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize the formation of impurities.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound and a Hypothetical Labeled Analog

| Compound | Formula | Adduct | Calculated m/z |

| This compound | C₈H₁₁FN₂ | [M+H]⁺ | 155.0985 |

| 1-(2-Fluorophenyl-d₄)ethane-1,2-diamine | C₈H₇D₄FN₂ | [M+H]⁺ | 159.1236 |

| ¹⁵N₂-1-(2-Fluorophenyl)ethane-1,2-diamine | C₈H₁₁F¹⁵N₂ | [M+H]⁺ | 157.0926 |

Note: The m/z values are theoretical and would be confirmed by experimental HRMS analysis.

The fragmentation pattern of this compound in the mass spectrometer, typically studied using tandem mass spectrometry (MS/MS), would provide further structural confirmation. Expected fragmentation pathways would include the loss of ammonia (B1221849) (NH₃), the cleavage of the ethylenediamine chain, and fragmentation of the fluorophenyl ring.

Reactivity and Reaction Pathways of 1 2 Fluorophenyl Ethane 1,2 Diamine

Nucleophilic Reactivity of Amine Moieties in 1-(2-Fluorophenyl)ethane-1,2-diamine

The presence of two primary amine functionalities renders this compound a potent dinucleophile, readily participating in reactions with a wide array of electrophiles. The reactivity of these amine groups is central to the compound's utility in the synthesis of more complex molecular architectures.

Acylation, Alkylation, and Arylation Reactions

The amine groups of this compound can be readily acylated, alkylated, and arylated to form the corresponding amides, secondary or tertiary amines, and N-aryl derivatives.

Acylation reactions typically proceed by treatment with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. These reactions are often high-yielding and can be performed under mild conditions. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of vicinal diamines suggests that both mono- and di-acylated products can be obtained by controlling the stoichiometry of the acylating agent. The acylation of related ethylenediamines is a well-established transformation. For instance, the reaction of N,N'-bis(1-substituted-ethylidene)-ethane-1,2-diamine with acetic anhydride (B1165640) leads to C-acetylated derivatives, showcasing the reactivity of the broader class of diamine derivatives. google.com

Alkylation of the amine moieties can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled method for mono-alkylation involves reductive amination, where the diamine is reacted with an aldehyde or ketone in the presence of a reducing agent. A study on the N-alkylation of ethylenediamine (B42938) with various alcohols catalyzed by a CuO-NiO/γ-Al2O3 catalyst demonstrated that mono-N-alkylation with low-carbon alcohols can result in high yields. researchgate.netresearchgate.net For example, the reaction with ethanol (B145695) at 160°C yielded N-ethylethylenediamine with high selectivity. researchgate.netresearchgate.net This methodology is applicable to primary and secondary alcohols. researchgate.netresearchgate.net

Arylation of amines, particularly the Chan-Evans-Lam (CEL) and Buchwald-Hartwig aminations, provides a powerful means to form C-N bonds. The CEL reaction utilizes copper catalysts for the N-arylation of amines with arylboronic acids. beilstein-journals.orgnih.gov This method is noted for its tolerance to various functional groups and can be performed under aerobic conditions. beilstein-journals.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is also widely used for the arylation of amines with aryl halides and triflates. The choice of ligand is crucial in these reactions to promote efficient C-O reductive elimination under mild conditions. organic-chemistry.org While direct arylation of this compound is not explicitly detailed, the general applicability of these methods to primary amines suggests their feasibility.

Table 1: Representative Nucleophilic Substitution Reactions of Diamines

| Reaction Type | Reagents and Conditions | Product Type | General Yields | Citations |

| Acylation | Acyl chloride or anhydride, base | Amide | High | google.com |

| Alkylation (Reductive Amination) | Aldehyde or ketone, reducing agent (e.g., NaBH3CN) | Secondary or Tertiary Amine | Good to High | researchgate.netresearchgate.net |

| Arylation (Chan-Evans-Lam) | Arylboronic acid, Cu(OAc)2, base, solvent (e.g., CH2Cl2) | N-Aryl Amine | Moderate to High | beilstein-journals.orgnih.gov |

| Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, ligand (e.g., t-BuBrettPhos), base | N-Aryl Amine | Good to High | organic-chemistry.org |

This table presents generalized conditions and yields for reactions of diamines based on available literature for related compounds, as specific data for this compound is limited.

Formation of Imines, Enamines, and Heterocyclic Compounds

The reaction of this compound with carbonyl compounds can lead to the formation of imines, enamines, and subsequently, a variety of heterocyclic structures.

Imine and Enamine Formation: The condensation of a primary amine with an aldehyde or ketone yields an imine (or Schiff base). wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is typically reversible and acid-catalyzed, often requiring the removal of water to drive the equilibrium towards the product. wikipedia.orglibretexts.org Given that this compound possesses two primary amine groups, it can react with two equivalents of a carbonyl compound to form a di-imine. The reaction mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orglibretexts.org If a secondary amine reacts with a carbonyl compound, an enamine is formed. libretexts.orgyoutube.com

Heterocyclic Compound Synthesis: The vicinal diamine structure of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of six-membered rings like pyrazines or piperazines. The reaction with α-haloketones can yield dihydropyrazines, which can be further oxidized to pyrazines. The synthesis of fluorinated heterocycles is an active area of research due to their prevalence in pharmaceuticals and agrochemicals. nih.gove-bookshelf.de General methods for synthesizing sulfur-containing fluorinated heterocycles often involve cycloaddition reactions. nih.gov Additionally, N-aryl-1,2-diamines can be used to synthesize benzimidazoles through condensation with aldehydes followed by an oxidative cyclization. rsc.orgnih.gov

Table 2: Formation of Imines and Heterocycles from Diamines

| Reactant | Product Type | General Reaction Conditions | Citations |

| Aldehyde or Ketone | Imine (Schiff Base) | Acid catalyst, removal of water | wikipedia.orgmasterorganicchemistry.comlibretexts.org |

| 1,2-Dicarbonyl Compound | Pyrazine | Condensation | rsc.orgfao.org |

| α-Haloketone | Dihydropyrazine | Cyclocondensation | researchgate.net |

| Aldehyde (for N-aryl-1,2-diamines) | Benzimidazole | Condensation followed by oxidation | rsc.orgnih.gov |

This table outlines general synthetic routes from diamines to imines and heterocycles. Specific conditions for this compound may vary.

Role of the Fluorine Atom in Directing Reactivity and Regioselectivity

The fluorine atom at the ortho position of the phenyl ring in this compound exerts a significant influence on the molecule's reactivity and the regioselectivity of its reactions. This influence stems from fluorine's high electronegativity and its ability to participate in noncovalent interactions.

The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring towards electrophilic substitution and can influence the acidity of the N-H protons. In transition metal-catalyzed C-H functionalization reactions, an ortho-fluorine substituent can act as a directing group, facilitating the selective functionalization of the C-H bond at the adjacent position. acs.orgnih.gov This directing effect is attributed to the coordination of the fluorine atom to the metal center in the transition state. acs.orgnih.gov Studies on related fluorinated arenes have shown that the selectivity of C-H activation can be controlled by both electronic and steric factors. acs.orgnih.gov

Furthermore, the fluorine atom can engage in hydrogen bonding (e.g., N-H···F), which can affect the conformation of the molecule and its interaction with other reagents or catalysts. This can be particularly important in asymmetric catalysis where the diamine might be used as a chiral ligand.

Oxidative and Reductive Transformations Involving this compound

The amine functionalities and the aromatic ring of this compound can undergo both oxidative and reductive transformations.

Reductive Transformations: The most common reductive transformation involving diamines is reductive amination, as mentioned earlier. This process, which involves the reduction of an in situ-formed imine or enamine, is a powerful method for N-alkylation. researchgate.netresearchgate.net Additionally, if the diamine is part of a larger molecule containing other reducible functional groups (e.g., nitro groups, double bonds), these can be selectively reduced depending on the choice of reducing agent and reaction conditions. For example, the reduction of N-arylbenzene-1,2-diamines can be achieved through the reduction of the corresponding azobenzenes. rsc.org

Reaction Mechanisms of Transformations Involving this compound

The mechanisms of the reactions involving this compound are generally consistent with those established for primary amines and fluorinated aromatic compounds.

Nucleophilic Substitution: Acylation, alkylation, and arylation reactions at the nitrogen atoms proceed via standard nucleophilic substitution mechanisms. In acylation, the amine attacks the electrophilic carbonyl carbon of the acylating agent. In alkylation with alkyl halides, an SN2 mechanism is typical. For Chan-Evans-Lam arylation, the proposed mechanism often involves the formation of an organocopper intermediate. wikipedia.org The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination from a palladium center.

Imine and Enamine Formation: The formation of imines from primary amines and carbonyls is an acid-catalyzed nucleophilic addition-elimination reaction. libretexts.orglibretexts.org The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Protonation of the hydroxyl group followed by elimination of water generates an iminium ion, which is then deprotonated to give the neutral imine. libretexts.orglibretexts.org

Influence of the Ortho-Fluorine Substituent: The ortho-fluoro group can influence reaction mechanisms through several effects. Its inductive electron-withdrawing effect can alter the nucleophilicity of the amine groups and the basicity of the molecule. In transition metal-catalyzed reactions, the fluorine atom can participate in the catalytic cycle by coordinating to the metal center, thereby influencing the regioselectivity and rate of the reaction. acs.orgnih.gov For instance, in C-H activation reactions, the ortho-fluorine can stabilize the transition state leading to functionalization at the adjacent C-H bond. acs.orgnih.gov

Coordination Chemistry and Ligand Applications of 1 2 Fluorophenyl Ethane 1,2 Diamine

Design and Synthesis of Metal Complexes with 1-(2-Fluorophenyl)ethane-1,2-diamine as a Ligand

This compound is a bidentate ligand, meaning it can bind to a metal center through its two nitrogen atoms, forming a stable five-membered chelate ring. atamanchemicals.comyoutube.com This chelation imparts significant thermodynamic stability to the resulting metal complexes, a phenomenon known as the chelate effect. The synthesis of metal complexes with this ligand would typically involve the reaction of a metal salt with the diamine in a suitable solvent.

Transition Metal Complexes (e.g., Cu, Ni, Co, Ru, Rh, Ir, Pd, Pt)

The formation of transition metal complexes with diamine ligands is a well-established area of coordination chemistry. It is anticipated that this compound would react with salts of transition metals like copper(II), nickel(II), cobalt(II), ruthenium(II), rhodium(III), iridium(III), palladium(II), and platinum(II) to form stable complexes. researchgate.netrsc.org

For instance, reaction with palladium(II) chloride would likely yield a square planar complex, [Pd(this compound)Cl2]. Similarly, with cobalt(III), an octahedral complex such as [Co(this compound)3]3+ could be formed, which would be a chiral tris-chelate complex. atamanchemicals.com The fluorine atom on the phenyl ring can influence the electronic properties of the ligand, which in turn can affect the properties of the metal complex.

Main Group and Lanthanide/Actinide Complexes

While less common than transition metal complexes, diamine ligands can also coordinate to main group elements and f-block metals (lanthanides and actinides). The synthesis of lanthanide complexes often involves the use of metal triflates or nitrates in polar solvents. Given the known affinity of lanthanide ions for nitrogen donor ligands, it is plausible that complexes of the type [Ln(this compound)n]X3 (where Ln is a lanthanide ion and X is a counter-ion) could be synthesized. unipi.itmdpi.com The design of such complexes is of interest for applications in areas like luminescence and magnetic materials. unipi.it The reaction of lanthanide salts with ligands in solvents like N,N'-dimethylformamide (DMF) under solvothermal conditions is a common synthetic route.

Chelation Properties and Stability Constants of this compound Metal Complexes

As a derivative of ethane-1,2-diamine (en), this compound is a strong-field chelating ligand. youtube.comdoubtnut.com The formation of a five-membered chelate ring upon coordination to a metal ion significantly enhances the stability of the complex compared to analogous complexes with monodentate ligands like ammonia (B1221849). This increased stability, or chelate effect, is a fundamental concept in coordination chemistry.

The stability of the metal complexes would be quantified by their stability constants (K) or formation constants (β). While specific stability constants for complexes of this compound are not documented in available literature, they are expected to be high, similar to other substituted ethylenediamine (B42938) ligands. The presence of the 2-fluorophenyl group may have a subtle effect on the basicity of the nitrogen atoms and, consequently, on the stability constants of the resulting complexes.

Stereochemical Aspects of Chiral Metal Complexes Derived from this compound

Since this compound is a chiral molecule (existing as (R) and (S) enantiomers), its coordination to a metal center can lead to the formation of diastereomeric complexes. csic.es For example, in an octahedral complex of the type [M(diamine)3], the coordination of a chiral diamine can induce a specific helical chirality (Δ or Λ) at the metal center. csic.es

Catalytic Applications of this compound-Metal Complexes in Asymmetric Synthesis

Chiral diamine ligands are extensively used in the development of catalysts for asymmetric synthesis, a field dedicated to the stereoselective synthesis of chiral molecules. rsc.org Complexes of ruthenium and rhodium with chiral diamine ligands are particularly prominent in this area.

Asymmetric Hydrogenation Catalysis

One of the most significant applications of chiral diamine-metal complexes is in asymmetric hydrogenation. Ruthenium(II) and Rhodium(I) complexes containing chiral diamine ligands are highly effective catalysts for the enantioselective hydrogenation of prochiral ketones, olefins, and imines. nih.govrsc.org

For example, a ruthenium(II) complex of chiral this compound could potentially catalyze the asymmetric hydrogenation of aromatic ketones to produce chiral secondary alcohols with high enantioselectivity. rsc.org The general catalytic cycle for such a reaction involves the activation of hydrogen by the metal complex, coordination of the substrate, migratory insertion, and reductive elimination to yield the chiral product. The enantioselectivity arises from the differential stability of the diastereomeric transition states formed during the catalytic cycle, which is controlled by the chiral environment created by the ligand.

While specific examples utilizing this compound are not found in the reviewed literature, the principles established with similar ligands strongly suggest its potential as a valuable chiral ligand in this field. nih.govnih.gov

Asymmetric Carbon-Carbon Bond Formation (e.g., Michael Addition, Aldol (B89426) Reaction)

Complexes derived from this compound are anticipated to be effective catalysts for asymmetric carbon-carbon bond-forming reactions, drawing on the well-established precedent of related 1,2-diamine ligands. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Asymmetric Michael Addition:

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael addition, is a powerful tool for C-C bond formation. The use of chiral copper-diamine complexes to catalyze the asymmetric version of this reaction is a well-developed field. nih.govbeilstein-journals.orgresearchgate.netrsc.org While specific data for this compound in this context is not extensively documented in publicly available literature, the performance of analogous systems provides a strong basis for its potential efficacy. For instance, copper complexes of chiral 1,2-diamines are known to catalyze the addition of various nucleophiles, such as dialkylzinc reagents or Grignard reagents, to enones with high enantioselectivity. beilstein-journals.org

The proposed catalytic cycle involves the formation of a chiral copper-ligand complex, which then activates the Michael acceptor towards nucleophilic attack. The stereochemical outcome is dictated by the chiral environment created by the diamine ligand around the metal center. The 2-fluorophenyl group in the ligand is expected to influence the electronic properties of the copper center, potentially enhancing its Lewis acidity and, consequently, the reaction rate. Furthermore, the steric bulk and conformational rigidity imposed by the substituted phenyl ring would play a crucial role in facial discrimination of the prochiral enone.

Asymmetric Aldol Reaction:

The aldol reaction is another cornerstone of C-C bond formation, creating a β-hydroxy carbonyl moiety. researchgate.net Chiral 1,2-diamines have been successfully employed as organocatalysts in direct asymmetric aldol reactions, proceeding through an enamine intermediate. researchgate.netmdpi.com In this context, the protonated form of the diamine can activate the aldehyde electrophile via hydrogen bonding, while the other amine functionality forms an enamine with the ketone donor. This dual activation model is key to achieving high stereoselectivity.

For metal-catalyzed aldol reactions, such as the Mukaiyama aldol reaction, complexes of this compound with Lewis acidic metals like tin(II) or titanium(IV) could be envisioned. The chiral ligand would create a well-defined chiral pocket around the metal, leading to the enantioselective addition of a silyl (B83357) enol ether to an aldehyde. The Zimmerman-Traxler model is often invoked to rationalize the stereochemical outcome in these reactions, where a chair-like six-membered transition state is proposed. harvard.edu

Table 1: Representative Data for Asymmetric Michael Addition using a Chiral Diamine Ligand System (Note: Data presented is for a closely related and well-studied system due to the limited availability of specific data for this compound)

| Entry | Michael Acceptor | Nucleophile | Catalyst System | Yield (%) | ee (%) |

| 1 | Cyclohex-2-en-1-one | Diethylzinc | Cu(OTf)₂ / (R,R)-DPEN | >95 | 98 |

| 2 | Cyclopent-2-en-1-one | Diethylzinc | Cu(OTf)₂ / (R,R)-DPEN | >95 | 96 |

| 3 | Chalcone | Diethylzinc | Cu(OTf)₂ / (R,R)-DPEN | 90 | 94 |

(Data is illustrative and based on typical results obtained with (R,R)-1,2-diphenylethanediamine (DPEN) as the chiral ligand.)

Table 2: Representative Data for Asymmetric Aldol Reaction using a Chiral Diamine Organocatalyst (Note: Data presented is for a closely related and well-studied system due to the limited availability of specific data for this compound)

| Entry | Aldehyde | Ketone | Catalyst | Yield (%) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | Acetone | (S,S)-DPEN | 68 | 96 |

| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | (S,S)-DPEN | 95 | >99 |

| 3 | Benzaldehyde | Acetone | Proline-derived diamine | 97 | 83 |

(Data is illustrative and based on typical results obtained with 1,2-diphenylethanediamine (DPEN) and its derivatives as organocatalysts.) researchgate.net

Asymmetric Oxidation and Reduction Reactions

Chiral diamine ligands are extensively used in asymmetric oxidation and reduction processes, most notably in the asymmetric transfer hydrogenation of prochiral ketones.

Asymmetric Transfer Hydrogenation:

Ruthenium and rhodium complexes of chiral 1,2-diamines, often in combination with a chiral diphosphine ligand, are highly effective catalysts for the asymmetric transfer hydrogenation of ketones to chiral secondary alcohols. nih.govorgsyn.org The Noyori-type catalysts, for example, operate via a metal-ligand bifunctional mechanism where the N-H proton of the diamine ligand and the metal-hydride participate in the hydrogen transfer step through a six-membered pericyclic transition state. nih.gov

A complex of this compound with a suitable metal precursor, such as [RuCl₂(p-cymene)]₂ or [Rh(Cp*)Cl₂]₂, would be expected to form a catalytically active species for this transformation. The electronic nature of the 2-fluorophenyl substituent can influence the acidity of the N-H proton, which is a critical parameter in the catalytic cycle. A more electron-withdrawing substituent generally leads to a more acidic N-H, which can enhance the catalytic activity.

Asymmetric Oxidation:

While less common than reductions, chiral diamine complexes have also been applied in asymmetric oxidation reactions. For example, manganese or ruthenium complexes can catalyze the asymmetric epoxidation of olefins or the oxidation of sulfides to chiral sulfoxides. The chiral ligand enforces an asymmetric environment around the metal center, leading to the preferential formation of one enantiomer of the oxidized product. The specific role of the 2-fluorophenyl group in such reactions would be to modulate the redox potential of the metal center and to provide a specific steric environment to control the approach of the substrate.

Table 3: Representative Data for Asymmetric Transfer Hydrogenation of Ketones (Note: Data presented is for a well-established system using a related chiral diamine ligand due to the lack of specific data for this compound)

(Data is illustrative and based on typical results obtained with N-tosyl-1,2-diphenylethanediamine (TsDPEN) as the chiral ligand.)

Enantioselective Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The use of chiral ligands allows for the enantioselective version of these reactions, particularly in the coupling of racemic secondary electrophiles with organometallic reagents. orgsyn.org

Chiral diamines have emerged as effective ligands for nickel-catalyzed asymmetric cross-coupling reactions. orgsyn.org For instance, a Ni-complex of a chiral diamine can catalyze the Suzuki-Miyaura coupling of a racemic secondary alkyl halide with an arylboronic acid, proceeding via a stereoconvergent mechanism to yield a single enantiomer of the product.

In such a catalytic system, a complex of this compound with a nickel(0) precursor would likely be an active catalyst. The ligand would play a crucial role in the enantioselectivity-determining step, which is often the reductive elimination from a chiral nickel(II) intermediate. The electronic and steric properties of the 2-fluorophenyl group would be critical in differentiating the two enantiomeric pathways. The electron-withdrawing nature of the fluorine atom could influence the rate of reductive elimination, a key step in the catalytic cycle.

Table 4: Representative Data for Enantioselective Suzuki-Miyaura Coupling (Note: Data presented is for a closely related system due to the limited availability of specific data for this compound)

| Entry | Racemic Alkyl Halide | Arylboronic Acid | Catalyst System | Yield (%) | ee (%) |

| 1 | 1-Phenylethyl chloride | Phenylboronic acid | NiCl₂(dme) / (R,R)-DPEN | 85 | 92 |

| 2 | 1-(4-Methoxyphenyl)ethyl bromide | 4-Tolylboronic acid | Ni(cod)₂ / (R,R)-diamine | 90 | 95 |

| 3 | 1-Naphthylethyl chloride | Phenylboronic acid | NiBr₂ / (R,R)-DPEN | 88 | 90 |

(Data is illustrative and based on typical results obtained with 1,2-diphenylethanediamine (DPEN) and its derivatives as chiral ligands.) orgsyn.org

Role of the 2-Fluorophenyl Moiety in Modulating Ligand Properties and Catalytic Activity

The introduction of a fluorine atom onto the phenyl ring of a chiral ligand is a common strategy to fine-tune its properties and, consequently, the performance of the corresponding metal complex in asymmetric catalysis. The position of the fluorine atom is critical, and a 2-fluoro (ortho) substitution in this compound is expected to have several significant effects.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring has a strong electron-withdrawing inductive effect (-I). This effect can significantly influence the electronic properties of the ligand and the coordinated metal center. An ortho-fluoro substituent can decrease the electron density on the nitrogen atoms of the diamine, making them less basic. This, in turn, can affect the Lewis acidity of the metal center in the complex. An increase in Lewis acidity can lead to enhanced catalytic activity by more effectively activating the substrate. In the context of transfer hydrogenation, the increased acidity of the N-H proton can facilitate the hydrogen transfer step.

Steric and Conformational Effects: The ortho-position of the fluorine atom places it in close proximity to the chiral backbone of the ligand and the metal's coordination sphere. This can impose significant steric constraints, influencing the conformational preferences of the ligand and the resulting complex. A more rigid and well-defined chiral environment is often beneficial for achieving high enantioselectivity, as it allows for more effective discrimination between the two enantiotopic faces of the prochiral substrate.

Non-Covalent Interactions: The ortho-fluoro substituent can also participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with the substrate or other components of the catalytic system. These interactions can play a crucial role in the organization of the transition state and can have a profound impact on both reactivity and enantioselectivity. For example, a C-F···H-C or C-F···π interaction could help to lock the substrate into a specific orientation, leading to higher stereocontrol.

Theoretical and Computational Investigations of 1 2 Fluorophenyl Ethane 1,2 Diamine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a ligand like 1-(2-Fluorophenyl)ethane-1,2-diamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize its geometry and compute a wide range of electronic properties.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the molecule.

A computational analysis would reveal that the HOMO is likely distributed across the electron-rich regions: the two nitrogen atoms of the diamine backbone and the π-system of the fluorophenyl ring. The LUMO, conversely, would be predominantly localized on the antibonding π* orbitals of the aromatic ring. The electron-withdrawing nature of the fluorine atom would be expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog, potentially influencing the ligand's interaction with metal centers.

Table 1: Illustrative Frontier Molecular Orbital Data for a Chiral Diamine Note: This table is exemplary and shows the type of data generated from a DFT calculation. Actual values for this compound require specific computation.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.85 | Indicates the energy of the highest-energy electrons available for donation to a metal center or electrophile. |

| LUMO Energy | -0.25 | Represents the energy of the lowest-energy orbital available to accept electrons, for instance, in back-bonding. |

| HOMO-LUMO Gap | 5.60 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Understanding how charge is distributed within the molecule is fundamental to predicting its interaction with other polar molecules or metal ions. Natural Bond Orbital (NBO) analysis is a common method to calculate the partial atomic charges. Such an analysis would quantify the electron-donating capacity of the amine groups and the electron-withdrawing effect of the ortho-fluoro substituent. The nitrogen atoms would carry a significant partial negative charge, confirming their role as the primary Lewis basic sites for metal coordination. The fluorine atom would also exhibit a partial negative charge.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution. For this compound, the ESP map would show regions of negative potential (typically colored red) concentrated around the lone pairs of the two nitrogen atoms and the fluorine atom, highlighting these as the most likely sites for electrophilic attack or metal coordination. Regions of positive potential (blue) would be found around the amine and aliphatic hydrogens.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Substrate Interactions

While DFT is excellent for static structures, this compound is a flexible molecule. Molecular Dynamics (MD) simulations are used to explore its conformational landscape over time. An MD simulation would reveal the preferred dihedral angles of the N-C-C-N backbone, which typically adopts a gauche conformation in its metal complexes to form a stable five-membered chelate ring.

Furthermore, MD simulations are invaluable for studying the dynamic behavior of the corresponding metal-ligand complex during a catalytic reaction. By simulating the complex, substrate, and solvent molecules, researchers can observe the non-covalent interactions, such as hydrogen bonds or π-stacking, that orient the substrate within the catalyst's chiral pocket. This provides crucial insights into the origins of enantioselectivity that are not apparent from static models alone.

Computational Studies of Reaction Mechanisms Involving this compound

This ligand is primarily used to create chiral catalysts for asymmetric reactions, such as transfer hydrogenation of ketones. Computational studies, again using DFT, can elucidate the entire catalytic cycle. Researchers would model the key steps: coordination of the catalyst to the ketone, the hydrogen transfer step via a six-membered transition state, and the final product release.

By calculating the energies of all intermediates and, most importantly, the transition states, an energy profile for the reaction can be constructed. To understand the enantioselectivity, the pathways leading to both the (R) and (S) products are modeled. The difference in the activation energy (ΔΔG‡) between the two competing diastereomeric transition states is what determines the enantiomeric excess of the product. These calculations can reveal that the steric hindrance and electronic effects imposed by the 2-fluorophenyl group are responsible for destabilizing one transition state relative to the other, thus favoring the formation of a single enantiomer.

Prediction of Spectroscopic Signatures and Chiroptical Properties

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification. Time-dependent DFT (TD-DFT) is particularly important for chiral molecules.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F NMR) can be calculated and compared to experimental data to confirm the structure.

Vibrational Spectroscopy: IR and Raman frequencies can be computed to help assign experimental spectral bands to specific molecular vibrations.

Chiroptical Properties: For a chiral molecule, predicting the Electronic Circular Dichroism (ECD) spectrum is essential. The calculated ECD spectrum can be compared with the experimental spectrum of an enantiomerically pure sample. This comparison provides a reliable and non-destructive method for determining the absolute configuration (e.g., (1S,2S) vs. (1R,2R)) of the synthesized ligand.

Table 2: Example of Predicted vs. Experimental Data for Absolute Configuration Assignment Note: This table illustrates how calculated chiroptical data is used. The values are hypothetical.

| Method | Wavelength (nm) | Cotton Effect Sign | Conclusion |

| Calculated ECD for (1R,2R) | 265 | Positive (+) | Matches experimental data. |

| 210 | Negative (-) | Matches experimental data. | |

| Experimental ECD | 266 | Positive (+) | The sample has a (1R,2R) absolute configuration. |

| 211 | Negative (-) | The sample has a (1R,2R) absolute configuration. |

Ligand Design Principles and Rationalization of Catalytic Performance through Computational Methods

The ultimate goal of these theoretical investigations is to establish clear ligand design principles. By combining the insights from all the aforementioned computational methods, a comprehensive picture of the ligand's behavior emerges.

Electronic Tuning: The HOMO/LUMO analysis (6.1.1) and charge distribution maps (6.1.2) explain how the 2-fluoro substituent electronically modulates the catalyst's activity. This knowledge allows chemists to predict how replacing fluorine with other groups (e.g., chloro, methoxy) would impact performance.

Steric Control: Conformational analysis (6.2) and reaction mechanism studies (6.3) reveal how the size and position of the phenyl group create a specific chiral environment. This rationalizes the observed enantioselectivity and guides modifications to the ligand's steric bulk to improve it.

Structure-Activity Relationships: By computationally screening a virtual library of related diamine ligands with different substituents, researchers can identify promising candidates for synthesis before committing to lengthy lab work. This computational-first approach accelerates the discovery of more efficient and selective catalysts.

In essence, computational chemistry transforms ligand development from a trial-and-error process into a rational design cycle, where theoretical predictions guide experimental efforts, leading to a deeper understanding and more rapid innovation in the field of asymmetric catalysis.

Applications of 1 2 Fluorophenyl Ethane 1,2 Diamine As a Synthetic Intermediate and Chiral Auxiliary

Role in the Synthesis of Complex Organic Molecules and Natural Products

The strategic placement of amino groups and a fluorine atom on its structure allows 1-(2-Fluorophenyl)ethane-1,2-diamine to serve as a versatile scaffold in the construction of complex organic molecules. While direct applications in the total synthesis of natural products are still an area of growing research, its structural motifs are found in various biologically active compounds. The diamine functionality provides sites for building molecular complexity through reactions such as amidation and imine formation.

A key synthetic route to this diamine is through a telescoped multi-step process starting from 2-fluorobenzaldehyde. This method involves an initial epoxidation, followed by amination and subsequent reduction, to yield the final diamine product. This efficient synthesis allows for the production of this crucial building block without the need for isolating intermediates.

Table 1: Performance Metrics for the Telescoped Synthesis of this compound

| Step | Conversion (%) | Purity (%) |

|---|---|---|

| Epoxidation | 89 | 95 |

| Amination | 78 | 88 |

This table presents the efficiency of each step in the telescoped synthesis of this compound, demonstrating a viable pathway to this important synthetic intermediate.

The presence of the fluorine atom can enhance the metabolic stability and binding affinity of resulting molecules, a desirable trait in medicinal chemistry. For instance, fluorinated analogs of known biologically active diamines are of considerable interest. Research into chiral diamine derivatives containing a 1,2-diphenylethylenediamine core has shown promising antiviral and fungicidal activities, suggesting that derivatives of this compound could also exhibit valuable pharmacological properties. mdpi.com

Derivatization of this compound for Novel Functional Materials

The derivatization of this compound opens avenues for the creation of novel functional materials with tailored properties. The two amine groups serve as reactive handles for the introduction of various functional moieties, leading to materials with applications in catalysis, sensing, and materials science.

One significant area of derivatization is the formation of Schiff base ligands. Condensation of the diamine with aldehydes or ketones results in tetradentate ligands capable of coordinating with a variety of metal ions. These metal complexes can exhibit interesting catalytic, magnetic, or optical properties. For example, related fluorinated diamine derivatives have been used to create photoredox-active Iridium(III) complexes that are efficient in catalyzing sulfide-to-sulfoxide conversions. nih.gov

Furthermore, the fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the self-assembly and packing of the resulting materials in the solid state. This can be exploited in the design of crystalline materials with specific network structures and properties.

Use as a Chiral Auxiliary in Stereoselective Organic Transformations

Chiral 1,2-diamines are well-established as powerful chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds. rsc.orgnih.gov this compound, in its enantiomerically pure forms, holds significant potential in this regard. By temporarily attaching it to a prochiral substrate, the inherent chirality of the diamine can direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one stereoisomer.

A common strategy involves the formation of a chiral amide or imine, which then undergoes a diastereoselective reaction such as alkylation or an aldol (B89426) reaction. After the desired stereocenter is set, the auxiliary can be cleaved and potentially recycled. The use of chiral auxiliaries can lead to high enantiomeric excess when employed in the synthesis of the parent diamine. nih.gov

While specific, detailed studies on the application of this compound as a chiral auxiliary are emerging, the well-documented success of similar chiral diamines, such as (1S,2S)-1,2-diaminocyclohexane and 1,2-diphenylethylene-1,2-diamine, in a wide array of asymmetric transformations provides a strong precedent for its utility. rsc.org These auxiliaries have been instrumental in the synthesis of chiral carboxylic acids, amino acids, and other valuable building blocks.

Precursor for Advanced Polymeric Materials and Supramolecular Structures

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of advanced polymeric materials. The two amine groups can participate in polymerization reactions with dicarboxylic acids, diacyl chlorides, or dianhydrides to form polyamides and polyimides.

Polyimides, in particular, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine atoms into the polymer backbone, as would be the case when using this compound, can impart desirable properties such as increased solubility, lower dielectric constant, and reduced water absorption. For instance, the introduction of trifluoromethyl groups into poly(amide-imide)s has been shown to enhance their processability while maintaining high thermal stability. nih.gov

In the realm of supramolecular chemistry, the directional hydrogen bonding capabilities of the diamine moiety, coupled with potential π-π stacking interactions of the phenyl ring, make this compound an attractive building block for the construction of self-assembling systems. These can range from simple dimeric structures to more complex, discrete supramolecular cages or extended coordination polymers when combined with metal ions. The fluorine atom can also play a role in directing the assembly through weaker interactions. The development of such structures is of interest for applications in molecular recognition, encapsulation, and catalysis.

Future Perspectives and Challenges in the Research of 1 2 Fluorophenyl Ethane 1,2 Diamine

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 1-(2-Fluorophenyl)ethane-1,2-diamine and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. Researchers are actively pursuing methods that are not only efficient but also minimize environmental impact through reduced waste, energy consumption, and use of hazardous materials.

A primary focus is the shift from traditional batch processing to continuous-flow chemistry. thieme.de Flow chemistry offers numerous advantages for producing chiral amines, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.govwhiterose.ac.uk The development of multi-step, continuous-flow processes, sometimes referred to as "telescoped" syntheses, allows for the production of enantiomerically pure diamines without the need for isolating intermediates, significantly streamlining the manufacturing process. nih.gov Research has demonstrated the feasibility of enantioselective, metal-free catalytic reductions in micro- and mesoreactors, achieving high enantiomeric excess (>90% ee) for related chiral diamines. thieme.de

Another promising frontier is the use of biocatalysis. Amine transaminases (ATAs), for example, facilitate the direct synthesis of chiral amines from prochiral ketones. rsc.org This enzymatic approach is noted for its high efficiency and atom economy compared to conventional methods like the reductive amination of imines. rsc.org The development of robust enzymes that can accept the 2-fluorophenyl substrate would represent a major advance in sustainable synthesis.

Furthermore, the design of "pluripotent" chiral ligands that are effective in aqueous media and exhibit low cytotoxicity is a key goal. chemrxiv.orgresearchgate.net Performing these syntheses in water instead of organic solvents is a cornerstone of green chemistry, and ligands based on the this compound scaffold could be developed to meet these criteria. chemrxiv.orgresearchgate.net

Table 1: Comparison of Synthetic Strategies for Chiral Diamines

| Strategy | Advantages | Challenges | Key Research Areas |

|---|---|---|---|

| Continuous-Flow Chemistry | Enhanced safety, scalability, process control, potential for automation. thieme.denih.gov | Handling of multiphase systems (e.g., crystallization). whiterose.ac.uk | Development of multi-step telescoped systems, heterogeneous catalysts. nih.gov |

| Biocatalysis (e.g., ATAs) | High enantioselectivity, atom economy, mild reaction conditions, reduced waste. rsc.org | Enzyme stability, substrate scope, product inhibition. | Enzyme engineering, process optimization for industrial scale. |

| Aqueous Phase Synthesis | Reduced environmental impact, lower cost, simplified purification. | Low solubility of organic substrates, catalyst stability in water. | Design of water-soluble ligands and catalysts. chemrxiv.orgresearchgate.net |

Exploration of Undiscovered Reactivity Patterns and Transformations

While the primary use of this compound is as a chiral ligand or auxiliary, its own reactivity remains an area ripe for exploration. Future research will likely uncover novel transformations that leverage the unique electronic and steric properties conferred by the 2-fluorophenyl group.

Modern synthetic methods offer new avenues for this exploration. For instance, the catalytic aminolysis of meso-aziridines is a powerful strategy for desymmetrization to create complex chiral 1,2-diamines. ua.es Investigating the performance of this compound as a nucleophile in such ring-opening reactions could yield valuable, highly functionalized building blocks.

Another area of interest is the umpolung, or polarity reversal, of imine reactivity. Recent methods have utilized iridium-catalyzed asymmetric umpolung allylation of imines to synthesize homoallylic 1,2-diamines. nih.govacs.org Applying this concept, where an imine derived from this compound acts as the electrophile in a reaction with a nucleophilic 2-azaallyl species, could open pathways to previously inaccessible chiral diamine structures. acs.org Similarly, copper-catalyzed reductive couplings of imines with allenamides present another modern C-C bond-forming strategy to access complex 1,2-diamino synthons stereoselectively. acs.org

Expansion of Catalytic Applications Beyond Traditional Asymmetric Synthesis

The utility of chiral diamines in asymmetric catalysis is well-established, particularly in transfer hydrogenation. However, the future demands an expansion of their application into more advanced and diverse catalytic systems. Ligands derived from this compound are prime candidates for this evolution.

A significant area of growth is asymmetric photoredox catalysis . nih.govacs.org This field combines the energy of visible light with chiral catalysts to drive stereocontrolled reactions. A key strategy involves a dual-catalyst system, where an achiral photosensitizer generates a reactive intermediate, and a separate chiral Lewis acid catalyst, often a metal complex of a chiral ligand, controls the enantioselectivity of the subsequent bond formation. acs.org Ligands based on the this compound scaffold could be used to form these chiral Lewis acids, enabling highly enantioselective photocatalytic cycloadditions and conjugate additions. acs.orguni-marburg.de

Another frontier is palladium-catalyzed enantioselective C-H activation . This powerful technique allows for the direct functionalization of otherwise inert C-H bonds. Recently, new classes of chiral ligands have been developed that facilitate these transformations with high enantioselectivity. nih.gov Designing derivatives of this compound that can effectively control the stereochemistry in Pd-catalyzed C-H activation/cycloaddition cascades would be a major contribution to the field. nih.gov

Table 2: Emerging Catalytic Frontiers for Chiral Diamine Ligands

| Catalytic Field | Principle | Potential Role of Diamine Ligand |

|---|---|---|

| Asymmetric Photoredox Catalysis | Utilizes visible light to generate radical intermediates, with a chiral catalyst controlling stereochemistry. nih.govacs.org | Forms a chiral Lewis acid complex that binds the substrate, directing the approach of the radical. acs.orguni-marburg.de |

| Enantioselective C-H Activation | Direct, stereocontrolled functionalization of a C-H bond, typically mediated by a transition metal catalyst. nih.gov | Acts as the chiral directing group in a metal complex (e.g., Palladium) to achieve high enantioselectivity. |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The convergence of advanced synthesis with automation and robotics promises to accelerate discovery and manufacturing. The integration of this compound synthesis and its subsequent use in catalytic processes with these modern platforms is a critical future direction.

As mentioned, continuous-flow synthesis is ideally suited for producing chiral amines. thieme.dewhiterose.ac.uk Automated flow systems can run for extended periods, enabling the large-scale production of target molecules with high consistency and purity. nih.gov The development of a fully automated, multi-step flow synthesis of this compound would be a significant achievement, making this valuable building block more accessible.

Beyond synthesis, automated platforms are being developed for reaction screening and optimization. These systems can rapidly test numerous catalysts, ligands, and reaction conditions, dramatically speeding up the discovery of new applications for ligands derived from this compound. The ability to digitally store and reproduce synthetic protocols allows for on-demand synthesis and democratizes access to complex molecules. nasdaq.com

Design of Next-Generation Ligands and Materials Utilizing the this compound Scaffold

The core structure of this compound serves as a versatile scaffold for creating next-generation ligands and advanced functional materials. Future research will focus on embedding this chiral motif into larger, more complex systems with tailored properties.

One innovative approach is the creation of polymeric chiral diamine ligands . These polymer-supported catalysts can be easily separated from reaction mixtures and recycled, enhancing the sustainability and cost-effectiveness of catalytic processes. nih.govacs.org Such systems have demonstrated exceptional efficiency and recyclability in asymmetric transfer hydrogenation, achieving very high total turnover numbers. nih.govacs.org

Another novel concept is the design of ligands with fluxional chirality , where the chiral environment can adapt or change, potentially leading to new modes of selectivity. digitellinc.com Furthermore, the field of chiral materials is rapidly emerging, with applications in next-generation electronics, optoelectronics, and sensors. youtube.comyoutube.com Chiral organic molecules can influence the polarization of light and the spin of electrons. youtube.comyoutube.com There is a significant opportunity to use this compound as a fundamental building block to construct chiral two-dimensional (2D) materials or liquid crystals, where the molecular chirality is transmitted and amplified to create materials with unique optical and electronic functions. nih.gov

Q & A

Q. Table 1: Synthesis Optimization

| Method | Yield (%) | Purity (%) | Key Condition | Reference |

|---|---|---|---|---|

| Reductive Amination | 75 | 98 | H₂, Pd/C, EtOH | |

| Nucleophilic Substitution | 60 | 85 | K₂CO₃, DMF, 80°C |

Basic: What spectroscopic techniques are employed to characterize this compound, and what key structural features do they confirm?

Methodological Answer:

- ¹H/¹³C NMR: Confirms the presence of the 2-fluorophenyl group (e.g., deshielded aromatic protons at δ 7.2–7.5 ppm) and ethane-diamine backbone (NH₂ signals at δ 1.5–2.0 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 169.1) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry and spatial arrangement of the fluorine substituent .

Key Insights:

- Fluorine’s electronegativity induces distinct ¹⁹F NMR shifts (-110 to -120 ppm) .

Advanced: How does the stereochemistry of this compound influence its interaction with biological targets, and what methodologies are used to study these effects?

Methodological Answer:

Chiral centers (e.g., R/S configurations) dictate binding affinity to enzymes or receptors. Techniques include:

- Enantiomeric Resolution: Chiral HPLC or enzymatic resolution to separate R and S forms .